molecular formula C13H14N4OS B2785725 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 894038-96-1

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

Cat. No.: B2785725
CAS No.: 894038-96-1
M. Wt: 274.34
InChI Key: XOHZUYVSVNVJQG-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound that combines the structural features of thiazole and triazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the methoxyphenyl group further enhances its potential biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with thioamide derivatives, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazole ring system . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy group .

Scientific Research Applications

2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and antiviral activities, particularly against specific cancer cell lines and viral strains.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine lies in its specific combination of thiazole and triazole rings, which imparts a distinct set of biological activities. The presence of the methoxyphenyl group further enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-18-11-4-2-9(3-5-11)12-15-13-17(16-12)10(6-7-14)8-19-13/h2-5,8H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZUYVSVNVJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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